molecular formula C13H13NO2 B3056773 6-Methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile CAS No. 74039-98-8

6-Methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile

Cat. No.: B3056773
CAS No.: 74039-98-8
M. Wt: 215.25 g/mol
InChI Key: QZPFTYMMXQGPHQ-UHFFFAOYSA-N
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Description

This compound is a tetrahydronaphthalene derivative with a partially saturated bicyclic framework. Its structure includes:

  • Methoxy group at position 6 (aromatic ring).
  • Methyl group and cyano group at position 2 (tetrahydronaphthalene core).
  • Oxo (ketone) group at position 1.

Properties

IUPAC Name

6-methoxy-2-methyl-1-oxo-3,4-dihydronaphthalene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-13(8-14)6-5-9-7-10(16-2)3-4-11(9)12(13)15/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPFTYMMXQGPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1=O)C=CC(=C2)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302525
Record name 6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74039-98-8
Record name NSC151766
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151766
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile can be achieved through several synthetic routes.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

6-Methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analog Table

Compound Name Substituents & Modifications Molecular Weight Key Properties/Applications Reference
6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile Lacks methyl and oxo groups at position 2; retains 6-methoxy and cyano groups. 187.24 g/mol Simpler structure; lower steric hindrance.
4-Hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile (7a) Hydroxy at position 4; diastereomeric mixture (72:28). Not provided Diastereomer ratio impacts crystallization.
1,2,3,4-Tetrahydronaphthalene-1-carbonitrile Cyano at position 1; no methoxy or methyl groups. ~171.2 g/mol* Reduced solubility due to lack of polar groups.
3-Cyano-1-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl Bulky trimethoxyphenyl at position 4; thio-benzoic acid derivatives. ~450–500 g/mol* Antimicrobial applications; high steric demand.
6-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile Bromo at position 6; no methyl or oxo groups. ~236.1 g/mol* Heavy atom for crystallography; reactive site.
2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile hydrochloride Amino group at position 2; hydrochloride salt. 208.69 g/mol Enhanced solubility in acidic media.

*Molecular weights estimated based on structural analogs.

Key Differences and Implications

Electronic Effects
  • The oxo group at position 1 introduces a strong electron-withdrawing effect, altering reactivity at adjacent positions compared to analogs lacking this group (e.g., 6-methoxy-3,4-dihydronaphthalen-2(1H)-one ).
Steric and Solubility Profiles
  • This may reduce solubility in polar solvents.
  • Amino-substituted analogs (e.g., 2-amino derivatives) exhibit higher water solubility when converted to hydrochloride salts, unlike the neutral target compound .

Biological Activity

6-Methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile (CAS Number: 89650-18-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H18N1O2
  • Molar Mass : 246.31 g/mol
  • Structural Characteristics : The compound features a naphthalene core with a methoxy group and a carbonitrile functional group, which may contribute to its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to 6-Methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that naphthalene derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anticancer Activity

Several studies have pointed towards the anticancer potential of naphthalene derivatives. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways. For example:

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry reported that naphthalene derivatives with similar structures induced apoptosis in breast cancer cells (MCF-7) via mitochondrial pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds suggest potential therapeutic applications in managing inflammatory diseases. Research indicates that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key players in chronic inflammation.

The biological activities of 6-Methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : These compounds may act as enzyme inhibitors affecting metabolic pathways in pathogens or cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cell death.
  • Cell Membrane Disruption : The lipophilic nature of naphthalene derivatives allows them to integrate into cellular membranes, disrupting their integrity.

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of cytokine release

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-Methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile

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